Welcome to the BenchChem Online Store!
molecular formula C9H8N2O B3108586 6-(furan-2-yl)pyridin-2-amine CAS No. 167023-55-4

6-(furan-2-yl)pyridin-2-amine

Cat. No. B3108586
M. Wt: 160.17 g/mol
InChI Key: SLOIEDJLGHQKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08263595B2

Procedure details

The title compound was prepared following procedure described for intermediate A1 step a), but starting from 2-amino-6-chloropyridine (925.64 mg; 7.20 mmol; 1.0 eq.) and 2-furanboronic acid (1.21 g; 10.8 mmol; 1.5 eq.). The crude was purified by flash chromatography (EtOAc/c-Hex, gradient from 25:75 to 40:60) to give the title compound (990 mg; 86%). HPLC, Rt: 1.33 min. (purity 99.9%). LC/MS, M+(ESI): 161.0.
[Compound]
Name
intermediate A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
925.64 mg
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1B(O)O>>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
intermediate A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
925.64 mg
Type
reactant
Smiles
NC1=NC(=CC=C1)Cl
Step Three
Name
Quantity
1.21 g
Type
reactant
Smiles
O1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared following procedure
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (EtOAc/c-Hex, gradient from 25:75 to 40:60)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 990 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.